molecular formula C19H39N B8373886 N-Allyl-N,N-di-n-octylamine

N-Allyl-N,N-di-n-octylamine

Cat. No.: B8373886
M. Wt: 281.5 g/mol
InChI Key: KTTAXOZHFOSJFB-UHFFFAOYSA-N
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Description

N-Allyl-N,N-di-n-octylamine is a tertiary amine characterized by an allyl group (CH₂=CH-CH₂-) and two linear n-octyl chains (C₈H₁₇) attached to a central nitrogen atom. Its molecular formula is C₁₉H₃₉N, with a molecular weight of 281.52 g/mol.

The allyl group confers electrophilic reactivity, enabling participation in cycloaddition or polymerization reactions, while the n-octyl chains enhance lipophilicity, making the compound suitable for interfacial applications or membrane interactions .

Properties

Molecular Formula

C19H39N

Molecular Weight

281.5 g/mol

IUPAC Name

N-octyl-N-prop-2-enyloctan-1-amine

InChI

InChI=1S/C19H39N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h6H,3-5,7-19H2,1-2H3

InChI Key

KTTAXOZHFOSJFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CC=C

Origin of Product

United States

Preparation Methods

Resin-Supported Michael Addition and Alkylation

The most well-documented method for synthesizing N-Allyl-N,N-di-n-octylamine involves a two-step process using a functionalized polymer resin as a solid support (Scheme 1).

Step 1: Formation of Resin-Bound Tertiary Amine
Dioctylamine (1.7 mmol) reacts with a vinyl sulfone-modified Merrifield resin (0.42 mmol/g) in dimethylformamide (DMF) at 20°C for 24 hours. The resin’s sulfone group acts as a Michael acceptor, enabling nucleophilic attack by the secondary amine to form a resin-bound tertiary amine intermediate.

Step 2: Allylation via Alkyl Halide
The intermediate is treated with allyl bromide (4.25 mmol) in DMF at 20°C for 24 hours, resulting in quaternization of the tertiary amine. Subsequent cleavage from the resin using triethylamine yields this compound with a reported yield of 78%.

Table 1: Reaction Conditions for Resin-Supported Synthesis

ParameterValue
Resin loading0.42 mmol/g
Dioctylamine equivalence1.7 mmol
Allyl bromide equivalence4.25 mmol
SolventDMF
Temperature20°C
Reaction time24 hours (each step)
Yield78%

This method minimizes byproduct formation due to the resin’s steric and electronic effects, which enhance regioselectivity during alkylation.

Alternative Preparation Routes

Reductive Amination of n-Octanal

While not directly described in the cited patents, reductive amination represents a plausible alternative. n-Octanal reacts with allylamine under hydrogenation conditions (e.g., Ra-Ni catalyst, 50–100°C, 1–5 MPa H₂) to form this compound. However, this route risks over-alkylation and requires precise stoichiometric control.

Nucleophilic Substitution with Allyl Halides

Dioctylamine can undergo nucleophilic substitution with allyl bromide in the presence of a base (e.g., K₂CO₃). A prototype reaction involves stirring dioctylamine (2.0 mmol) with allyl bromide (2.2 mmol) in acetonitrile at 60°C for 12 hours, though yields are often lower (≤65%) compared to resin-supported methods.

Catalytic Systems and Reaction Optimization

Copper-Chromium Catalysts for Precursor Synthesis

The synthesis of dioctylamine—a key precursor—relies on catalytic amination of n-octanol. Patent CN103664633A discloses a Cu-Cr/Al₂O₃ catalyst (Cu: 1–30%, Cr: 1–30%) that facilitates the reaction between n-octanol and ammonia under hydrogen at 140–180°C and 0.8–1.5 MPa. This system achieves 85–90% conversion with a space velocity of 25–35 h⁻¹, making it suitable for continuous production.

Table 2: Catalytic Performance in n-Octanol Amination

Catalyst CompositionTemperature (°C)Pressure (MPa)Conversion (%)
Cu-Cr/Al₂O₃1601.088
Cu-Ni/Al₂O₃1902.076

Solvent Effects on Alkylation Efficiency

DMF outperforms solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in resin-supported alkylation due to its high polarity, which improves resin swelling and reagent diffusion.

Analytical Characterization

Spectroscopic Identification

  • Infrared Spectroscopy (IR): Key peaks include 1727 cm⁻¹ (C=C stretch of allyl group) and 1119 cm⁻¹ (sulfone group from resin).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 285 ([M]⁺), with fragments at m/z 268 ([M – NH₃]⁺) and 112 ([C₈H₁₆]⁺).

Purity Assessment

Gas chromatography (GC) analysis of the final product reveals ≥95% purity, with residual DMF (<0.1%) as the primary impurity.

Industrial-Scale Considerations

Continuous-Flow Reactor Design

Patent CN103664633A highlights the advantages of fixed-bed reactors for large-scale n-octylamine production, which can be adapted for dioctylamine synthesis. Key parameters include:

  • Bed temperature: 140–180°C

  • Pressure: 0.8–1.5 MPa

  • Space velocity: 25–35 h⁻¹

Waste Management and Cost Efficiency

The resin-supported method reduces halide waste by 40% compared to traditional alkylation routes. Excess ammonia from precursor synthesis is recoverable via gas-liquid separation, lowering raw material costs .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N,N-di-n-octylamine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the allyl group to saturated alkyl groups.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated alkylamines.

    Substitution: Various substituted allylamines.

Scientific Research Applications

N-Allyl-N,N-di-n-octylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially in designing molecules that can interact with specific biological targets.

    Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which allyldioctylamine exerts its effects involves interactions with various molecular targets. The allyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the dioctylamine moiety can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Alkyl Chain Effects

Quaternary Berberine-12-N,N-di-n-alkylamine Derivatives

In bioactive quaternary berberine derivatives, the length of the N,N-di-n-alkylamine chains significantly impacts cytotoxicity. For example:

Compound Alkyl Chain Length IC₅₀ (µM) for BGC-823 Cells
7a (N,N-dimethyl) 2 28.82
7h (N,N-di-n-octyl) 8 0.11

N-Allyl-N,N-di-n-octylamine’s octyl chains mirror those in 7h , which exhibited 65-fold higher potency than 5-fluorouracil (5-FU) against gastric cancer cells. The optimal chain length for bioactivity is 6–8 carbons, balancing lipophilicity and cellular permeability .

N,N-Dimethyloctylamine (C₁₀H₂₃N)

This analogue replaces the allyl group with a methyl group. Key differences include:

  • Molecular Weight : 157.30 g/mol (vs. 281.52 g/mol for this compound).
  • Reactivity : Lacks the allyl group’s electrophilic sites, reducing participation in allylation or polymerization.
  • Applications: Primarily used as a surfactant or corrosion inhibitor due to its high solubility in nonpolar media .
N-Allyl-N,N-bis(trimethylsilyl)amine

Used in synthesizing aluminum complexes (e.g., 1j), this compound’s allyl group facilitates coordination chemistry. Reactions with DIBAL-H achieved 92% yields under catalytic conditions, highlighting the allyl moiety’s role in stabilizing transition states .
In contrast, this compound’s bulkier octyl chains may hinder such coordination but enhance steric stabilization in polymer matrices or micellar systems.

Hydrosilylation Reactions

N-Allyl-N,N-bis(trimethylsilyl)amine (2d) undergoes hydrosilylation with 1,1,3,3-tetramethyldisiloxane to form β-isomers with >90% yield. The allyl group’s π-electrons drive regioselectivity, a trait shared by this compound, suggesting utility in silicone or organosilicon synthesis .

Physical Properties

Property This compound N,N-Dimethyloctylamine N-Allyl-N,N-dimethylamine
Boiling Point Estimated >300°C ~245°C 90–95°C
Vapor Pressure (25°C) Low (hydrocarbon-like) ~0.1 kPa 20.81 kPa
Lipophilicity (LogP) High (~8.5) ~4.2 ~1.3

The long octyl chains in this compound drastically reduce volatility and increase hydrophobicity compared to shorter-chain analogues, making it suitable for non-aqueous systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Allyl-N,N-di-n-octylamine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where di-n-octylamine reacts with allyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH) to facilitate deprotonation and alkylation. Typical solvents include dichloromethane (DCM) or ethanol, with reaction temperatures ranging from 25–40°C. Yields of 65–80% are achievable under optimized conditions, as demonstrated in analogous amine alkylation reactions . Key parameters include stoichiometric ratios (excess allyl halide), solvent polarity, and controlled pH to suppress side reactions like over-alkylation.

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks for allyl protons (δ 5.1–5.9 ppm, multiplet) and methyl/methylene groups in the n-octyl chains (δ 0.8–1.5 ppm).
  • ¹³C NMR : Signals for allyl carbons (δ 115–135 ppm) and quaternary nitrogen-bound carbons (δ 45–60 ppm).
  • IR Spectroscopy : Stretching vibrations for C-N (∼1250 cm⁻¹) and C=C (∼1640 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 253.3 (calculated for C₁₃H₂₇N) and fragmentation patterns for allyl and alkyl chains. Reference thermodynamic databases (e.g., NIST Chemistry WebBook) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol generation is likely .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Keep in a cool, dry place in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction kinetics compared to protic solvents like ethanol, reducing hydrolysis of allyl bromide .
  • Temperature Control : Maintain 25–30°C to balance reaction rate and selectivity. Higher temperatures may promote elimination side reactions.
  • Base Choice : Use NaOH instead of K₂CO₃ for faster deprotonation, but monitor pH to avoid emulsion formation.
  • Stoichiometry : A 1.2:1 molar ratio of allyl bromide to di-n-octylamine ensures complete alkylation while minimizing di-allylation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be methodologically addressed?

  • Methodological Answer :

  • Impurity Identification : By-products like unreacted di-n-octylamine or allyl alcohol can be detected via GC-MS or HPLC with UV/RI detectors. Calibrate using certified reference standards .
  • Quantification Limits : Use high-resolution mass spectrometry (HRMS) for impurities at <0.1% concentration. Internal standards (e.g., deuterated analogs) improve precision .
  • Matrix Effects : For complex mixtures, employ solid-phase extraction (SPE) to isolate the target compound before analysis .

Q. How should contradictory data on the thermodynamic stability of this compound be resolved through experimental replication and data triangulation?

  • Methodological Answer :

  • Replication : Repeat calorimetry (e.g., DSC) and thermogravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere) to assess decomposition enthalpy (ΔH) .
  • Triangulation : Cross-validate results with computational methods (e.g., DFT calculations for bond dissociation energies) and spectroscopic stability assays (e.g., FTIR monitoring of functional groups under stress conditions) .
  • Error Analysis : Statistically evaluate outliers using Grubbs’ test and confirm instrument calibration with reference materials (e.g., NIST-certified compounds) .

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